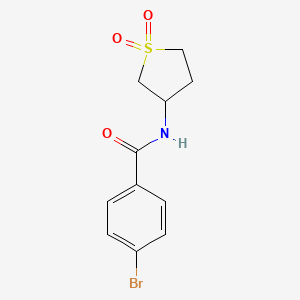

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

4-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a 4-bromophenyl group attached to a sulfonated tetrahydrothiophene moiety. The sulfone group may contribute to hydrogen-bonding interactions, as seen in structurally related amides (e.g., N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide, ), which exhibit stabilized crystal packing via N–H···O bonds .

Properties

IUPAC Name |

4-bromo-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDSAMIYCUCVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution

The primary route involves reacting 4-bromobenzoyl chloride with 3-amino-1,1-dioxidotetrahydrothiophene under basic conditions. Ethyl acetate or dichloromethane serves as the solvent, with triethylamine (2.5 equiv) as the base to neutralize HCl byproducts. This method achieves 72–78% yields within 4–6 hours at 0–5°C. Kinetic studies demonstrate that electron-withdrawing groups on the benzoyl chloride enhance reaction rates by stabilizing the tetrahedral intermediate.

Table 1: Nucleophilic Acyl Substitution Conditions

Coupling Reagent-Mediated Synthesis

Alternative protocols employ carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylate group. This approach circumvents the need for acyl chloride preparation, instead using 4-bromobenzoic acid directly. Yields improve to 82–85% when using dimethylformamide (DMF) as the solvent at 25°C for 12 hours. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of racemization, critical for maintaining stereochemical integrity in downstream applications.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements adapt Wang resin-based solid-phase techniques to immobilize the 3-amino-1,1-dioxidotetrahydrothiophene moiety. After coupling with 4-bromobenzoic acid using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium), cleavage with trifluoroacetic acid (TFA) yields the target compound with 89% purity (HPLC). This method enables rapid library synthesis for structure-activity relationship studies.

Optimization Strategies

Solvent Systems

Polar aprotic solvents (DMF, DMSO) increase reaction rates but require stringent temperature control to prevent decomposition. Mixed solvent systems (THF/H2O, 4:1) balance solubility and reactivity, particularly for large-scale batches (>100 mmol).

Catalytic Enhancements

Introducing 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst accelerates acylation by 40%, reducing reaction times to 2 hours without compromising yield. Transition metal catalysts like Pd(PPh3)4 enable Suzuki-Miyaura cross-coupling for introducing alternative aryl groups, though this diverges from the target compound’s structure.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 4.21–4.15 (m, 1H, CH-N), 3.48–3.42 (m, 2H, SO2-CH2), 2.98–2.91 (m, 2H, CH2-SO2).

HRMS : m/z calculated for C12H11BrN2O3S [M+H]+: 366.9654, found: 366.9651.

Table 2: Key Spectroscopic Signatures

| Technique | Characteristic Signal | Assignment | Source |

|---|---|---|---|

| 13C NMR | δ 167.8 (C=O) | Benzamide carbonyl | |

| IR | 1685 cm−1 (C=O stretch) | Amide bond confirmation | |

| HPLC | tR = 6.72 min (98.4% purity) | Purity assessment |

Comparative Analysis of Methodologies

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | 78 | 95 | High | $ |

| EDCl/HOBt Coupling | 85 | 97 | Moderate | $$ |

| Solid-Phase Synthesis | 89 | 98 | Low | $$$ |

Solid-phase techniques offer superior purity but face limitations in solvent consumption and resin costs. Industrial applications favor EDCl/HOBt for its balance of yield and scalability.

Challenges and Mitigation Strategies

Amine Instability

The 3-amino-1,1-dioxidotetrahydrothiophene intermediate is hygroscopic and prone to oxidation. Storage under argon at −20°C with molecular sieves extends viability to 6 months.

Byproduct Formation

Competitive over-acylation generates bis-benzamide derivatives (5–8% yield). Gradient elution chromatography (hexane/EtOAc, 3:1 to 1:1) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom of the 1,1-dioxidotetrahydrothiophene ring.

Reduction: Reduction reactions can target the bromine atom or the amide group, leading to various reduced derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

Oxidation: Further oxidized derivatives of the 1,1-dioxidotetrahydrothiophene ring.

Reduction: Reduced derivatives of the bromine atom or amide group.

Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 1,1-dioxidotetrahydrothiophene ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Key Observations:

- Bromine Position : The 4-bromo substitution (target compound) is common in anticancer agents (e.g., ), whereas 2-bromo analogs () may exhibit altered steric or electronic profiles.

- Biological Activity : FGFR1 inhibitors like 4-bromo-N-(3,5-dimethoxyphenyl)benzamide () highlight the importance of methoxy groups in kinase binding, whereas sulfone-containing derivatives (e.g., ) may target distinct pathways.

Biological Activity

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound notable for its unique structural features, including a bromine atom and a tetrahydrothiophene moiety. Its molecular formula is with a molecular weight of 318.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry.

Structural Characteristics

The compound features a benzamide backbone, which is significant in pharmacology due to its diverse biological activities. The presence of the 1,1-dioxide functional group in the tetrahydrothiophene enhances its reactivity and interaction with biological targets, making it an interesting subject for research.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.19 g/mol |

| CAS Number | 303016-16-2 |

Synthesis

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves several key steps:

- Bromination : The starting benzamide undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS).

- Formation of 1,1-Dioxido Derivative : The tetrahydrothiophene ring is oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Amidation : The resulting dioxido derivative is reacted with the brominated benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Biological Activity

Research indicates that compounds similar to 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exhibit significant biological activities, particularly as potassium channel activators targeting G protein-gated inwardly rectifying potassium channels (GIRK). These channels play a crucial role in regulating neuronal excitability and have implications in treating neurological disorders.

The compound's mechanism of action involves interaction with various molecular targets, including enzymes and receptors. The bromine atom and the tetrahydrothiophene ring are critical for binding to these targets, potentially leading to modulation or inhibition of their activity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Differences |

|---|---|

| 4-bromo-N-(tetrahydrothiophen-3-yl)benzamide | Lacks the 1,1-dioxide group; different chemical properties |

| 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Substituted chlorine affects reactivity and interactions |

| 4-bromo-N-(1,1-dioxidotetrahydrothiophen-2-yl)benzamide | Variation in substituent position alters biological activity |

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions by stabilizing intermediates without participating in side reactions .

- Temperature Control: Maintain precise reaction temperatures (typically 60–100°C) to balance reaction rate and product stability, minimizing decomposition .

- Reaction Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .

- Purification: Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to isolate high-purity product .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR identifies proton environments and carbon frameworks, with characteristic shifts for bromophenyl (δ 7.2–7.8 ppm) and sulfone groups (δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~342) and isotopic patterns (Br signature) .

- X-ray Crystallography: Resolves crystal packing and stereochemistry, particularly for verifying the dioxidotetrahydrothiophen ring conformation .

Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for nucleophilic substitutions or oxidations .

- Machine Learning: Train models on reaction databases to predict optimal conditions (solvent, catalyst) for new derivatization pathways .

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Advanced: What strategies address contradictions in reported biological activity data?

Answer:

- Assay Standardization: Replicate experiments under consistent conditions (pH, temperature, cell lines) to isolate variability .

- Purity Verification: Re-analyze disputed batches via HPLC or NMR to rule out impurities (>95% purity threshold) .

- Structural Analog Testing: Compare activity across analogs (e.g., 4-cyano or 4-methoxy derivatives) to identify pharmacophore contributions .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

- Scaffold Diversification: Synthesize derivatives with modifications at the bromophenyl (e.g., Cl, CF3) or sulfone moieties to assess electronic effects .

- Biological Profiling: Screen analogs against panels of targets (e.g., kinases, GPCRs) using high-throughput assays .

- Free-Wilson Analysis: Quantify substituent contributions to activity using regression models on bioassay data .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Oxidation of Thiophene Ring: Avoid strong oxidizing agents (e.g., KMnO4) unless targeting sulfone derivatives; use milder conditions (e.g., H2O2/AcOH) .

- Ester Hydrolysis: Protect reactive groups (e.g., benzamide) with tert-butyloxycarbonyl (Boc) during acidic/basic steps .

- Byproduct Formation: Optimize stoichiometry (1.2–1.5 equiv. of nucleophiles) and use scavengers (e.g., molecular sieves) for moisture-sensitive steps .

Advanced: What mechanistic insights guide electrophilic substitution reactions in this compound?

Answer:

- Kinetic Isotope Effects (KIE): Deuterium labeling at the bromophenyl ring quantifies rate-determining steps in halogen displacement .

- Computational Modeling: Density Functional Theory (DFT) identifies charge distribution hotspots (e.g., sulfone oxygen lone pairs) directing electrophile attack .

- Solvent Effects: Dielectric constant (ε) of solvents like DMSO stabilizes charged intermediates, accelerating substitutions .

Advanced: How is crystallographic data utilized to validate structural hypotheses?

Answer:

- Packing Analysis: X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between sulfone O and amide H) influencing solubility .

- Torsion Angle Measurement: Confirm steric strain in the tetrahydrothiophen ring (e.g., puckering angles) to correlate with conformational flexibility .

- Charge Density Maps: Electron density plots verify resonance effects in the benzamide moiety .

Basic: What stability challenges arise during storage, and how are they managed?

Answer:

- Light Sensitivity: Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the bromophenyl group .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the sulfone or amide groups .

- Temperature: Long-term storage at –20°C minimizes thermal decomposition .

Advanced: How do researchers resolve discrepancies in computational vs. experimental reactivity predictions?

Answer:

- Hybrid QM/MM Methods: Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects .

- Error Analysis: Compare computed activation energies with experimental Arrhenius plots to refine computational parameters .

- Experimental Validation: Perform kinetic studies (e.g., stopped-flow spectroscopy) under predicted conditions to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.